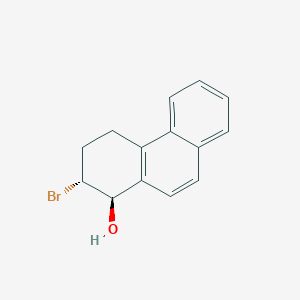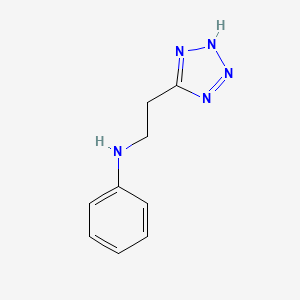
N-Phenyl-1H-tetrazole-5-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-1H-tetrazole-5-ethanamine: is an organic compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms. Tetrazoles are known for their high nitrogen content and stability across a wide pH range. They have significant applications in medicinal chemistry, material science, and coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: The most common method for synthesizing 5-substituted tetrazoles involves the cycloaddition of nitriles and azides.
Multicomponent Reactions: Another efficient method involves the use of lanthanum nitrate hexahydrate as a catalyst in a one-pot multicomponent reaction.
Industrial Production Methods: Industrial production methods focus on eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact. These methods aim to achieve high yields with low cost and easy setup .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation and Reduction: Tetrazoles can undergo oxidation and reduction reactions, although they are generally stable to various oxidizing and reducing agents.
Substitution Reactions: Nucleophilic substitution reactions are common, especially on aromatic rings.
Common Reagents and Conditions:
Oxidizers and Reducers: Strong oxidizers and reducers can be used, but tetrazoles are generally stable under these conditions.
Nucleophiles: Sodium azide and other nucleophiles are commonly used in substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
Ligands in Coordination Chemistry: Tetrazoles are used as ligands in the synthesis of coordination polymers and metal complexes.
Biology and Medicine:
Bioisosteric Replacements: Tetrazoles are used as bioisosteric replacements for carboxylic acids in medicinal chemistry.
Industry:
Corrosion Inhibitors: Tetrazoles are used as corrosion inhibitors for metals, such as copper and aluminum.
Mecanismo De Acción
The mechanism of action of N-Phenyl-1H-tetrazole-5-ethanamine involves its interaction with molecular targets through its nitrogen-rich tetrazole ring. The electron density on the nitrogen atoms allows for strong interactions with metal ions and other electrophilic species. This interaction can stabilize metal complexes and inhibit corrosion .
Comparación Con Compuestos Similares
5-Phenyl-1H-tetrazole: Similar in structure but lacks the ethanamine group.
1H-Benzotriazole: Another nitrogen-rich heterocycle used as a corrosion inhibitor.
Propiedades
Número CAS |
53968-48-2 |
|---|---|
Fórmula molecular |
C9H11N5 |
Peso molecular |
189.22 g/mol |
Nombre IUPAC |
N-[2-(2H-tetrazol-5-yl)ethyl]aniline |
InChI |
InChI=1S/C9H11N5/c1-2-4-8(5-3-1)10-7-6-9-11-13-14-12-9/h1-5,10H,6-7H2,(H,11,12,13,14) |
Clave InChI |
RCUUDHDCFPYQSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCCC2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


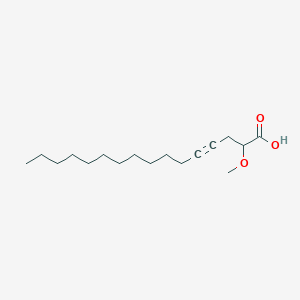
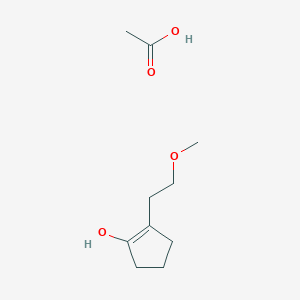
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)
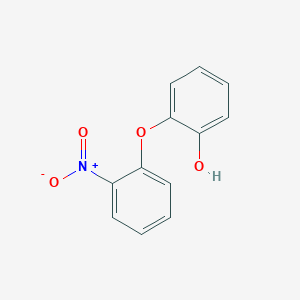
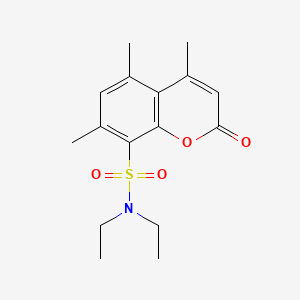
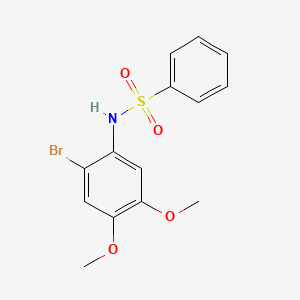
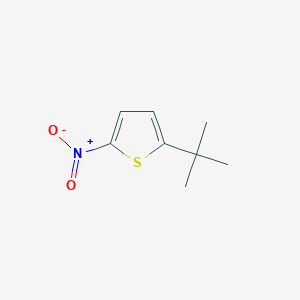
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione](/img/structure/B14633707.png)
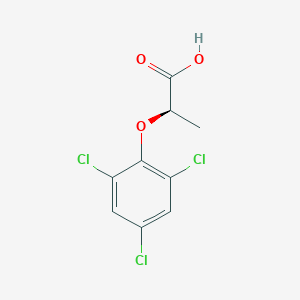
![Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14633720.png)
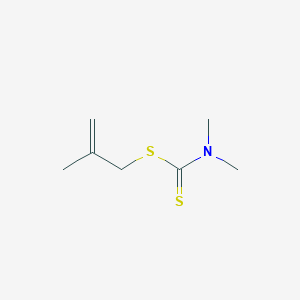
![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)

